molecular formula C22H15FN2O5S2 B2709820 N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide CAS No. 494826-41-4

N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2709820
CAS No.: 494826-41-4
M. Wt: 470.49
InChI Key: ZXRDPRZWDNMVAH-HIXSDJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide is a synthetic organic compound known for its distinctive structure and diverse applications in various fields such as chemistry, biology, and medicine. This compound's unique combination of functional groups makes it a valuable subject for research and industrial applications.

Scientific Research Applications

N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide has diverse applications:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for therapeutic uses, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Safety and Hazards

Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Future Directions

The future directions of research into sulfonamides and their derivatives are likely to focus on improving their efficacy and reducing their side effects. This could involve the development of new synthesis methods, the discovery of new therapeutic applications, and the investigation of their environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:

  • Formation of the 3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalene intermediate: : This can be achieved through the reaction of 3-amino-4-oxo-1,4-dihydronaphthalene with benzenesulfonyl chloride in the presence of a base such as triethylamine.

  • Condensation reaction: : The intermediate is then subjected to a condensation reaction with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using automated equipment for mixing and temperature control. Continuous flow reactors could be employed to enhance efficiency and ensure consistent product quality. Stringent purification methods, such as recrystallization and chromatography, are critical to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions using hydride donors such as sodium borohydride can convert specific functional groups, altering the compound's properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, providing diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an alkaline medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Halogenating agents (for nucleophilic substitution), and Friedel-Crafts reagents (for electrophilic substitution).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols or amines.

Comparison with Similar Compounds

N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide stands out due to its unique combination of sulfonamide and fluorobenzene groups. Similar compounds include:

  • N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-chlorobenzene-1-sulfonamide

  • N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-bromobenzene-1-sulfonamide

These compounds share structural similarities but differ in their halogen substituents, impacting their reactivity and applications.

And there you have it! This compound is quite the powerhouse in scientific research and industry. Curious to learn more?

Properties

IUPAC Name

(NE)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O5S2/c23-15-10-12-17(13-11-15)32(29,30)24-20-14-21(22(26)19-9-5-4-8-18(19)20)25-31(27,28)16-6-2-1-3-7-16/h1-14,25H/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDPRZWDNMVAH-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.